12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol
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Overview
Description
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a naphthalene moiety fused to a dibenzofluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol typically involves multi-step organic reactions. One common method includes the bromination of a benzophenone derivative followed by a coupling reaction with naphthalenylboronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and dibenzofluorene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the polycyclic aromatic structure allows for π-π interactions with other aromatic compounds, which can affect cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol: A simpler compound with a single naphthalene ring and a hydroxyl group.
2-Naphthalenethiol: Similar structure but with a thiol group instead of a hydroxyl group.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, exhibiting photochromic properties.
Uniqueness
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol is unique due to its complex structure, which combines multiple aromatic rings and a hydroxyl group
Properties
Molecular Formula |
C31H20O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
12-naphthalen-2-ylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaen-12-ol |
InChI |
InChI=1S/C31H20O/c32-31(26-14-13-20-7-1-2-8-21(20)15-26)29-18-24-11-5-3-9-22(24)16-27(29)28-17-23-10-4-6-12-25(23)19-30(28)31/h1-19,32H |
InChI Key |
OFNSPUYOUQGLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3(C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C63)O |
Origin of Product |
United States |
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